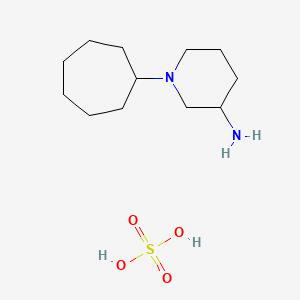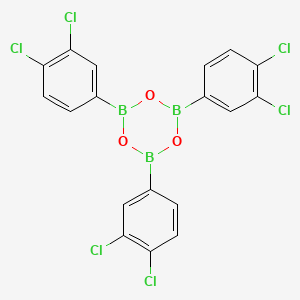
5-Methyl-1,3-thiazole-2-carbohydrazide
Overview
Description
“5-Methyl-1,3-thiazole-2-carbohydrazide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that contain a five-membered aromatic ring with sulfur and nitrogen atoms . The thiazole ring is an important moiety in the world of chemistry due to its aromaticity, which allows the pi (π) electrons to move freely from one bond to other bonds . This property makes the ring highly reactive, allowing various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions to take place .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, often involves the reaction of a carbohydrazide with differently substituted benzaldehyde . The resulting compounds are characterized via elemental analysis, physico-chemical, and spectral data .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . For instance, NMR chemical shifts can be predicted using the gauge-invariant linear combination of atomic orbitals (LCAO) method . Additionally, the ultraviolet-visible spectra in different solvents can be predicted using Time-dependent DFT calculations (TD-DFT) at the same level of theory .
Chemical Reactions Analysis
Thiazole compounds, including “this compound”, can undergo various chemical reactions due to the reactivity of the thiazole ring . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .
Scientific Research Applications
Antimicrobial Activity
- A study highlighted the synthesis of new N’-[{5-(4-aryl) 1,3-thiazol-2yl}carbohydrazide-methyl]-3(4-arylimino) indol-2-one analogs showing significant in vitro antibacterial and antifungal activities against various strains of bacteria and fungi (Adhikari Suman, S. Bari, & A. Samanta, 2014).
- Novel arylhydrazones of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbohydrazide were synthesized, showing promising larvicidal activity against Anopheles arabiensis, a vector for malaria (N. P et al., 2021).
Anticancer Research
- Thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety have been developed as potent anticancer agents, with specific compounds demonstrating significant activity against Hepatocellular carcinoma cell line (HepG-2) (S. M. Gomha et al., 2017).
DNA Binding and Antibacterial Properties
- Derivatives such as (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide have been synthesized, showing promising activity against Bacillus subtilis and an affinity towards DNA double helix, indicating potential for further development as antimicrobial agents (Vinuta Kamat, Rangappa Santosh, & S. Nayak, 2019).
Corrosion Inhibition
- A study on the inhibition of mild steel corrosion in a hydrochloric acid environment by 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide showed that this compound can serve as an efficient corrosion inhibitor, suggesting applications beyond pharmaceuticals and into materials science (T. Salman et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the chemical properties of thiazole derivatives, such as solubility, can be influenced by environmental conditions .
Safety and Hazards
“5-Methyl-1,3-thiazole-2-carbohydrazide” can be harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation and serious eye irritation . In case of eye contact, it is recommended to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If irritation persists, seek medical attention .
Future Directions
Thiazole compounds, including “5-Methyl-1,3-thiazole-2-carbohydrazide”, have been the focus of medicinal chemists due to their potential therapeutic applications . Future research may focus on developing novel therapeutic agents based on thiazole-bearing compounds for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
Biochemical Analysis
Biochemical Properties
5-Methyl-1,3-thiazole-2-carbohydrazide plays a significant role in biochemical reactions due to its reactive thiazole ring. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from performing its catalytic function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can occur through hydrogen bonding, van der Waals forces, and other non-covalent interactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering the cellular response to various stimuli .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes simultaneously, leading to a buildup of toxic metabolites and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with key enzymes and cofactors. The compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and changes in metabolite levels . Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it can accumulate in certain cellular compartments . Additionally, this compound can bind to plasma proteins, which can affect its distribution and bioavailability within the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can influence its activity, as it can interact with different biomolecules depending on its location within the cell .
Properties
IUPAC Name |
5-methyl-1,3-thiazole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-2-7-5(10-3)4(9)8-6/h2H,6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWTZUVXTJCFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669373 | |
| Record name | 5-Methyl-1,3-thiazole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858486-43-8 | |
| Record name | 5-Methyl-1,3-thiazole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)
![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)
![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)
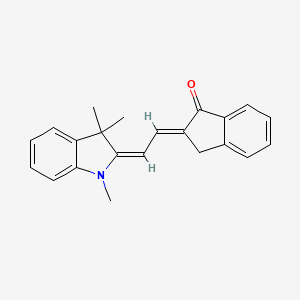

![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)
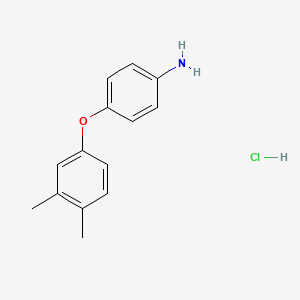
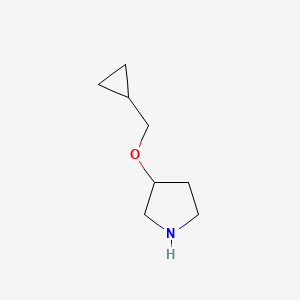
![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)


